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Chicken Heterophil Peptide 2

Cat. No.: B1577497
Attention: For research use only. Not for human or veterinary use.
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Description

Chicken Heterophil Peptide 2 (CHP2), also identified as Gal-2 or avian β-defensin 2 (AvBD2), is a cationic host defense peptide (HDP) isolated from the heterophil granulocytes of Gallus gallus . As a member of the beta-defensin family, it features a characteristic structure stabilized by three disulfide bonds formed from six invariant cysteine residues . This peptide is a crucial component of the innate immune response in avian species. Researchers value CHP2 for its potent, broad-spectrum microbicidal activity. In vitro studies demonstrate that it effects a significant reduction in survival (over 90%) against a range of gram-negative and gram-positive pathogens, including Salmonella enteritidis , Campylobacter jejuni , and Candida albicans at concentrations as low as 16-2 μg/mL . Beyond its direct antimicrobial role, CHP2 exhibits complex immunomodulatory properties. Related cathelicidin peptides from chicken heterophils have been shown to modulate the intestinal immune response, capable of both suppressing pro-inflammatory cytokine release in inflamed tissue and stimulating immune factors to enhance innate immunity . This dual mechanism of action—direct microbial killing and regulation of host immune responses—makes this compound an invaluable tool for scientists studying innate immunity, antimicrobial mechanisms, and developing novel antibiotic alternatives to combat multidrug-resistant bacteria . This product is presented for research applications only and is not intended for diagnostic or therapeutic purposes.

Properties

bioactivity

Antimicrobial

sequence

GRKSDCFRKNGFCAFLKCPYLTLISGLCSFHLC

Origin of Product

United States

Molecular Biology and Genetic Architecture of Chicken Heterophil Peptide 2

Gene Identification and Genomic Localization

The genetic foundation of Chicken Heterophil Peptide 2 has been well-characterized, providing insights into its regulation and evolutionary context.

The gene encoding this compound is officially recognized by the name Gallinacin-2 and is assigned the gene symbol GAL2 . uniprot.org Further details from the National Center for Biotechnology Information (NCBI) are provided in the table below.

AttributeIdentifier
Official Gene Symbol GAL2
Full Name Gallinacin-2
Synonyms AvBD2, Gal-2
Organism Gallus gallus (Chicken)
NCBI Gene ID 396452
UniProt Accession P46158

Table 1: Gene Identification for this compound (AvBD2/GAL2).

The GAL2 gene is situated within a dense cluster of β-defensin genes on chicken chromosome 3. nih.govbu.edu.eg Research has revealed that at least 14 distinct avian β-defensin genes (AvBD1 to AvBD14) are located in a single locus spanning approximately 86.0 kilobases (kb) on the long arm (q arm) of chromosome 3, specifically in the region 3q3.5–q3.7. nih.govresearchgate.net This clustering suggests that the avian β-defensin gene family, including GAL2, likely arose from a series of gene duplication events followed by diversification. nih.govresearchgate.net The close proximity of these genes may also play a role in their coordinated regulation during an immune response.

AttributeDescription
Chromosome 3 bu.edu.egresearchgate.net
Specific Locus 3q3.5–q3.7 nih.govresearchgate.net
Gene Cluster Size ~86.0 kb nih.govresearchgate.net
Clustered Genes At least 14 Avian β-defensin genes (AvBD1-14) cabidigitallibrary.orgnih.gov

Table 2: Genomic Localization of the this compound (GAL2) Gene.

Transcriptional Regulation and Expression Profiles

The expression of the GAL2 gene is tightly regulated, varying significantly across different tissues, developmental stages, and in response to pathogenic challenges. This differential expression highlights its diverse roles in protecting the host.

GAL2 mRNA is expressed in a wide variety of tissues, with particularly strong expression observed in immune-related and mucosal sites. nih.govuniprot.orgnih.gov It was originally isolated from peripheral leukocytes, specifically heterophils, which are the avian equivalent of mammalian neutrophils. nih.govnih.gov The bone marrow, a primary site for the production of these immune cells, consistently shows strong GAL2 expression. uniprot.orgnih.govnih.gov

Expression is also prominent in the reproductive tract of hens, with high levels detected in the infundibulum and vagina. nih.gov Other tissues with notable expression include the lung, testis, bursa of Fabricius, and intestine. nih.govuniprot.org However, some studies have reported that GAL2 expression can be very weak and primarily limited to the bone marrow. nih.gov

TissueExpression Level
Bone Marrow Strong uniprot.orgnih.govnih.gov
Heterophils Expressed (at protein level) uniprot.org
Lung Strong uniprot.org
Testis Strong uniprot.org
Reproductive Tract (Vagina, Infundibulum) High nih.gov
Bursa of Fabricius Moderate uniprot.org
Intestine Moderate uniprot.org
Ovarian Follicle (Theca Layer) Detected uniprot.orgnih.gov

Table 3: Summary of Tissue-Specific Expression of this compound (GAL2).

The transcription of GAL2 is subject to age-dependent regulation. Studies have shown a significant increase in GAL2 mRNA expression in the vagina of older laying hens (approximately 720 days old) compared to younger hens (180 days old), with levels being 2.5 to 3 times greater in the aged group. researchgate.net This suggests a potential compensatory mechanism to bolster innate immunity as acquired immunity may decline with age. researchgate.net

Conversely, in the gastrointestinal tract, the expression of GAL2 (along with several other β-defensins) has been observed to decrease in the ileum and cecum after hatching, indicating a dynamic regulation profile in early life. cabidigitallibrary.org

Age ComparisonTissueFinding
Young (180-d-old) vs. Old (720-d-old) Laying Hens VaginaExpression is 2.5 to 3 times greater in old hens. researchgate.net
Post-Hatching Chicks Ileum and CecumDecreased expression after hatching. cabidigitallibrary.org

Table 4: Age-Dependent mRNA Expression of this compound (GAL2).

As a critical component of the innate immune system, GAL2 expression is modulated by the presence of pathogens and their components. Several studies have demonstrated that avian β-defensin genes are upregulated following infection with Salmonella. cabidigitallibrary.orgnih.gov The gene's expression in the cecum has been shown to correlate with resistance to Salmonella carriage. nih.gov

Specifically, in vitro studies using cultured vaginal cells showed that GAL2 expression is increased by exposure to Lipopolysaccharide (LPS), a major component of the outer membrane of gram-negative bacteria like Salmonella, as well as by direct challenge with Salmonella enteritidis. uniprot.org Interestingly, this response appears to be tissue-specific. Intravenous injection of LPS did not induce GAL2 expression in the ovarian follicle, a finding supported by other research showing that GAL-2 levels in the theca layer of follicles did not change in response to LPS. uniprot.orgnih.gov This suggests that the upregulation of GAL2 is localized to sites of direct mucosal challenge.

StimulusTissue/Cell TypeEffect on GAL2 Expression
Salmonella infection (general) Intestine / Immune TissuesUpregulated cabidigitallibrary.orgnih.gov
Salmonella enteritidis Cultured Vaginal CellsIncreased uniprot.org
Lipopolysaccharide (LPS) Cultured Vaginal CellsIncreased uniprot.org
Lipopolysaccharide (LPS) Ovarian Follicle (Theca Layer)No change uniprot.orgnih.gov

Table 5: Pathogen-Induced Modulation of this compound (GAL2) Expression.

Dose-Dependent Expression Responses

The expression of avian β-defensins, including likely that of CHP2, is tightly regulated and responsive to various immune stimuli in a dose-dependent fashion. Although direct research on the dose-dependent expression of CHP2 is limited, studies on other avian β-defensins provide significant insights.

Research conducted on chicken macrophage and intestinal epithelial cell lines has revealed that the expression of certain avian β-defensin genes is upregulated in response to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. This response has been shown to be dependent on both the duration and the concentration of the LPS stimulus.

Additionally, other immunomodulatory agents have been found to influence the expression of these peptides. For instance, BT cationic peptides, which are produced by the bacterium Brevibacillus texasporus, have been demonstrated to cause a concentration-dependent increase in the functional efficiency of chicken heterophils and monocytes. usda.gov Similarly, chicken cathelicidin-2 (CATH-2), another antimicrobial peptide present in heterophils, has been shown to induce a dose-dependent increase in the transcription of chemokines in a chicken macrophage cell line. nih.gov These findings strongly suggest that the production of heterophil-derived peptides like CHP2 is carefully modulated by the concentration of surrounding immune-stimulating molecules.

Table 1: Examples of Dose-Dependent Expression in Avian Antimicrobial Peptides This table provides illustrative examples from related avian antimicrobial peptides due to the absence of specific data for CHP2.

Peptide Family Stimulus Cell Type/Model Observed Effect
Avian β-defensins Lipopolysaccharide (LPS) Chicken Macrophage & Intestinal Epithelial Cells Increased gene transcription with increasing LPS concentration.
Heterophil Peptides (general) BT cationic peptides Chicken Heterophils and Monocytes Concentration-dependent upregulation of functional efficiency. usda.gov

Precursor Peptide Processing and Maturation

The synthesis of a functional this compound molecule involves a systematic pathway of precursor peptide processing and maturation, which is characteristic of other avian β-defensins.

Gene to Mature Peptide Pathway

The process initiates with the transcription of the avian β-defensin gene into messenger RNA (mRNA), which is subsequently translated into a prepropeptide. nih.gov This initial precursor protein is composed of three key domains:

A signal peptide: Located at the N-terminus, this sequence guides the newly synthesized peptide into the endoplasmic reticulum, marking its entry into the secretory pathway.

A pro-piece (or pro-domain): This central segment is thought to be important for the correct folding of the peptide and may also serve to keep the final peptide in an inactive state until it is required.

The mature peptide domain: This C-terminal region forms the final, biologically active antimicrobial peptide.

The transformation of the prepropeptide into the mature CHP2 is accomplished through a series of proteolytic cleavages. The signal peptide is removed as the peptide enters the endoplasmic reticulum, creating a propeptide. This propeptide is then further processed to excise the pro-piece, which in turn releases the mature defensin (B1577277). This final cleavage step is believed to take place within the granules of the heterophils, where the mature peptides are stored prior to their deployment in response to an infection. nih.gov

Potential Post-Translational Modifications

Post-translational modifications (PTMs) are covalent chemical modifications that occur after protein synthesis and are critical for the structure, function, and stability of many proteins, including antimicrobial peptides. wikipedia.orgnih.gov While specific PTMs for this compound have not been explicitly identified, several modifications are common to other defensins and are likely to be relevant.

A crucial post-translational event for all β-defensins is the formation of disulfide bonds . CHP2 is rich in cysteine residues, and the formation of precise disulfide bridges between these residues is essential for establishing the characteristic three-dimensional fold of β-defensins, which is indispensable for their antimicrobial function. nih.gov

Other potential PTMs that may be present in CHP2, based on the known modifications of other peptides, include:

Proteolytic cleavage: The removal of the signal peptide and pro-piece, as described in the maturation pathway, is a fundamental form of post-translational modification. wikipedia.org

Amidation: C-terminal amidation is a frequent modification in antimicrobial peptides that can enhance their biological activity and stability.

Glycosylation: The attachment of sugar molecules can influence a protein's folding, stability, and localization within the cell. thermofisher.com

Definitive identification and characterization of the post-translational modifications of mature this compound will require further investigation using advanced analytical techniques such as mass spectrometry. nih.gov

Biological Functions of Chicken Heterophil Peptide 2

Direct Antimicrobial Activities

CHP2 is recognized for its capacity to directly kill a spectrum of pathogenic microorganisms, including bacteria and fungi. This broad-spectrum activity is a key component of the chicken's first line of defense against infection.

Research has demonstrated the effectiveness of CHP2 against Gram-negative bacteria such as Escherichia coli. In vitro studies have shown that CHP2 can inhibit the growth of and kill E. coli at micromolar concentrations. semanticscholar.org One study indicated that a concentration of 16 μg/ml of CHP2 was effective in reducing the survival of E. coli. uu.nlplos.org The antibacterial action of a truncated form of CHP2, CATH-2(1–15), has also been highlighted, showing potent inhibition of Gram-negative bacteria with minimal inhibitory concentrations (MIC) ranging from 0.92 to 7.38 µM. nih.gov

While the efficacy of CHP2 against certain Gram-positive bacteria has been established, specific data regarding its direct activity against Listeria monocytogenes is not extensively documented in the reviewed literature. However, it has been suggested that enhancing the cationicity of similar peptides can increase their antibacterial activity against Listeria monocytogenes. uu.nl Other chicken heterophil-derived peptides, such as gallinacins, have been shown to be effective against L. monocytogenes. semanticscholar.org

In addition to its antibacterial properties, CHP2 exhibits significant antifungal activity. Studies have confirmed its efficacy against the opportunistic fungal pathogen Candida albicans. At concentrations between 2 and 16 μg/ml, CHP2 has been shown to cause a greater than 90% reduction in the survival of C. albicans. uu.nlplos.org This fungicidal activity underscores the peptide's importance in defending against a diverse range of microbial threats.

Chicken Heterophil Peptide 2 possesses a broad spectrum of antimicrobial activity, targeting various pathogens relevant to both avian and human health. Research has shown its effectiveness against several bacterial species. semanticscholar.orguu.nlplos.org The following table summarizes the antimicrobial spectrum of CHP2 based on available research findings.

PathogenTypeEfficacy
Escherichia coliGram-negative BacteriaEffective
Salmonella enteritidisGram-negative BacteriaEffective
Campylobacter jejuniGram-negative BacteriaEffective
Bordetella aviumGram-negative BacteriaEffective
Salmonella typhimuriumGram-negative BacteriaEffective
Pasteurella multocidaGram-negative BacteriaLess Effective
Candida albicansFungusEffective

This table is based on data showing a significant reduction in pathogen survival at a CHP2 concentration of 16 μg/ml or less, except where noted. uu.nlplos.org

Immunomodulatory Roles

Beyond its direct microbicidal functions, CHP2, often studied as chicken cathelicidin-2 (CATH-2), plays a significant role in modulating the host's immune response. nih.govgoogle.com This immunomodulatory capacity is crucial for an effective and balanced defense against infections.

This compound contributes to the recruitment of immune cells to sites of infection through its chemotactic activity. google.com Rather than acting as a direct chemoattractant itself, CATH-2 induces the transcription and production of chemokines by other immune cells, such as macrophages. nih.govgoogle.com Studies have shown that CATH-2 can dose-dependently increase the transcription of chemokines including CXCLi2 (the avian homolog of IL-8) and Monocyte Chemoattractant Protein-3 (MCP-3) in a chicken macrophage cell line. nih.gov This induction of chemokines effectively creates a chemical gradient that attracts other immune cells, including heterophils and monocytes, to the location of infection, thereby amplifying the immune response. nih.gov

CHP2 is a key regulator of various defense responses within the chicken immune system. nih.govgoogle.com It can influence the production of inflammatory mediators, thereby helping to control the inflammatory response to infection. For instance, CATH-2 has been shown to inhibit the production of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), and nitric oxide by macrophages stimulated with bacterial lipopolysaccharide (LPS). nih.govgoogle.com This anti-inflammatory activity is important in preventing excessive inflammation and potential tissue damage during an infection.

Furthermore, CATH-2 can enhance the antigen presentation capabilities of monocytes and macrophages by increasing the expression of surface markers like MRC1 and MHC-II. researchgate.netnih.gov By promoting antigen presentation, CATH-2 helps to bridge the innate and adaptive immune responses, leading to a more robust and specific long-term immunity. researchgate.netnih.gov The peptide also modulates the expression of various other cytokines, contributing to a complex and well-regulated immune defense. uu.nleurekaselect.com

Interaction with Cellular Receptors (e.g., CCR6 chemokine receptor binding)

While direct studies on the interaction of this compound with the CCR6 chemokine receptor are not extensively documented, evidence from related avian and mammalian β-defensins provides a strong basis for inferring its immunomodulatory functions through this pathway.

β-defensins are recognized as more than just antimicrobial agents; they act as signaling molecules that bridge the innate and adaptive immune responses. nih.govnih.gov A key mechanism for this is their interaction with chemokine receptors, particularly CCR6. nih.gov In humans, β-defensins have been shown to be chemotactic for immature dendritic cells and memory T cells, mediating this effect through CCR6. nih.gov This interaction is competitive with the natural ligand for CCR6, the chemokine CCL20. nih.gov

The binding of β-defensins to CCR6 can trigger a cascade of intracellular signaling events, leading to the migration of immune cells. This function is vital for an effective immune response, as it ensures that professional antigen-presenting cells and lymphocytes are recruited to the location of a pathogen challenge.

Interactive Data Table: Antimicrobial Spectrum of this compound

PathogenTypeEfficacy of CHP-2 (at 16 µg/ml)
Escherichia coliGram-negativeEffective
Salmonella enteritidisGram-negativeEffective
Pasteurella multocidaGram-negativeNot Effective
Bordetella aviumGram-negativeEffective
Candida albicansFungusEffective

Physiological Relevance in Avian Host Defense

This compound is a key effector molecule in the avian innate immune system, contributing significantly to the host's ability to combat infections. Its physiological importance is most evident in the function of heterophils and the maintenance of intestinal immunity.

Heterophils are the avian equivalent of mammalian neutrophils and are the first line of cellular defense against invading microbes. semanticscholar.org A distinguishing feature of avian heterophils is their reliance on non-oxidative killing mechanisms, as they lack myeloperoxidase. semanticscholar.org This makes the antimicrobial peptides stored in their granules, such as CHP-2, of paramount importance for their bactericidal activity. semanticscholar.org

Upon encountering a pathogen, heterophils are activated and undergo degranulation, releasing the contents of their granules, including CHP-2, into the phagosome or the extracellular environment. nih.gov This process is crucial for killing phagocytosed microorganisms. nih.gov The potent antimicrobial activity of CHP-2 against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria, directly contributes to the pathogen-clearing capacity of heterophils. semanticscholar.org

The release of CHP-2 and other antimicrobial peptides is a fundamental aspect of the heterophil's role as a primary defender in the acute inflammatory response. semanticscholar.org The accumulation of heterophils at sites of inflammation and their subsequent degranulation create a localized environment rich in antimicrobial agents that can effectively neutralize and eliminate invading pathogens. semanticscholar.org

The intestinal tract is a major site of exposure to potential pathogens, and maintaining its immunological barrier is critical for avian health. Avian β-defensins, including those produced by heterophils like CHP-2, are integral to the innate defense mechanisms of the gut. nih.govnih.gov

While specific studies detailing the exclusive role of CHP-2 in the intestine are limited, the broader functions of avian defensins in this context are well-recognized. These peptides contribute to intestinal immunity in several ways:

Direct Antimicrobial Action: CHP-2 can directly kill a wide range of enteric pathogens, helping to prevent their colonization and invasion of the intestinal mucosa. bohrium.com

Modulation of Microbiota: By selectively targeting certain microbes, β-defensins can help shape the composition of the gut microbiota, favoring a healthy and balanced microbial community. nih.gov

Immunomodulation: As discussed, the likely interaction of CHP-2 with chemokine receptors can recruit immune cells to the intestinal mucosa, enhancing surveillance and response to threats. This helps to orchestrate a localized immune response to enteric pathogens. nih.gov

The presence of heterophils and their antimicrobial peptides in the lamina propria of the intestine underscores their importance in maintaining gut homeostasis and defending against infections. nih.gov

Interactive Data Table: Cellular Functions of this compound

Biological ProcessRole of CHP-2Key Outcome
Immune Cell RecruitmentLikely interacts with chemokine receptors (e.g., CCR6) on immune cells.Attraction of dendritic cells and T cells to sites of infection.
Heterophil DegranulationReleased from heterophil granules upon activation.Delivery of potent antimicrobial activity to the site of infection.
Intestinal HomeostasisContributes to the antimicrobial barrier and likely shapes the gut microbiota.Maintenance of a healthy gut environment and defense against pathogens.

Mechanisms of Action of Chicken Heterophil Peptide 2

Cellular Mechanisms of Antimicrobial Activity

The primary role of CHP2 is its direct action against a broad spectrum of microorganisms. bohrium.com This activity is achieved through mechanisms that target the fundamental integrity and processes of microbial cells. As a cationic peptide, its positive charge is key to its initial interaction with negatively charged microbial surfaces. oup.comcambridge.org

The most widely described mechanism of action for cationic antimicrobial peptides like CHP2 is the disruption of microbial cell membranes. cambridge.org The process generally involves an initial electrostatic attraction between the positively charged peptide and the negatively charged components of the microbial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria. cambridge.org This interaction leads to the displacement of divalent cations that stabilize the outer membrane of Gram-negative bacteria.

Following this initial binding, the peptide inserts itself into the lipid bilayer, causing a loss of membrane integrity and increased permeability. cambridge.org This disruption can lead to the formation of pores or channels, or a more generalized destabilization of the membrane structure. frontiersin.org The resulting leakage of essential intracellular contents, such as ions and metabolites, and the dissipation of the membrane potential ultimately lead to cell death. cambridge.org While many antimicrobial peptides act by targeting the bacterial cell membrane, some may have multiple targets within the cell. frontiersin.org

Beyond direct membrane damage, some antimicrobial peptides can translocate across the microbial membrane and interfere with essential intracellular processes. While the primary mechanism for CHP2 is considered to be membrane disruption, related peptides have been shown to inhibit processes such as DNA, RNA, and protein synthesis. The specific intracellular targets and the extent to which CHP2 utilizes these mechanisms require further detailed investigation.

The broad-spectrum activity of CHP2 has been demonstrated against various pathogens. bohrium.comnih.gov It exhibits effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. oup.comnih.gov

Table 1: Documented Antimicrobial Activity of Chicken Heterophil Peptide 2

PathogenTypeObserved EffectReference
Escherichia coliGram-Negative BacteriaBactericidal oup.comnih.gov
Staphylococcus aureusGram-Positive BacteriaBactericidal oup.comnih.gov
Candida albicansFungusMicrobicidal (>90% reduction in survival) semanticscholar.orgnih.govnih.gov
Salmonella enteritidisGram-Negative BacteriaMicrobicidal (>90% reduction in survival) semanticscholar.orgnih.govnih.gov
Campylobacter jejuniGram-Negative BacteriaMicrobicidal (>90% reduction in survival) semanticscholar.orgnih.govnih.gov
Bordetella aviumGram-Negative BacteriaEffective at ≤16 µg/ml semanticscholar.orgnih.gov
Salmonella typhimuriumGram-Negative BacteriaEffective at ≤16 µg/ml semanticscholar.orgnih.gov
Mycoplasma gallisepticumBacteria (no cell wall)Antimicrobial Activity semanticscholar.org
Pasteurella multocidaGram-Negative BacteriaNot effective at reducing survival by 90% at concentrations up to 16 µg/ml cambridge.orgnih.govnih.gov
Infectious Bronchitis VirusVirusNot effective at neutralization bohrium.comnih.govnih.gov

Molecular Mechanisms of Immunomodulation

In addition to direct antimicrobial action, CHP2 and other related chicken heterophil peptides function as immunomodulators, influencing the host's immune response. researchgate.netnih.gov This function is critical for orchestrating an effective defense against infection and regulating inflammation. nih.gov

Chicken heterophils express a range of Toll-like receptors (TLRs), which are crucial for recognizing pathogen-associated molecular patterns (PAMPs). nih.gov The binding of PAMPs, such as LPS or peptidoglycan, to these receptors triggers intracellular signaling cascades that lead to cellular activation, including oxidative burst and degranulation. nih.gov

Cationic peptides can modulate these innate immune responses. usda.gov Studies on peptides that modulate heterophil function have shown they can induce the rapid phosphorylation and activation of key signal transduction pathways, including the extracellular signal-regulated kinase (ERK1/2) and p38 mitogen-activated protein kinase (MAPK) pathways. nih.govusda.gov Activation of these pathways is instrumental in regulating the expression of genes involved in inflammation and immunity. usda.gov While direct receptor binding for CHP2 has not been fully elucidated, its actions are consistent with the modulation of these critical signaling networks within immune cells.

A key immunomodulatory function of heterophil peptides is their ability to alter the expression of cytokines and chemokines, the signaling molecules that direct immune cell trafficking and function. researchgate.net Research on Chicken Cathelicidin-2 (CATH-2), another prominent peptide found in chicken heterophils, provides insight into these mechanisms. researchgate.netnih.gov

Full-length CATH-2 has been shown to dose-dependently induce the transcription of chemokines such as CXCLi2 (the avian homolog of IL-8), MCP-3, and CCLi4 (RANTES) in a chicken macrophage cell line. researchgate.net This action promotes the recruitment of other immune cells to the site of infection. researchgate.net Interestingly, CATH-2 did not induce the expression of the pro-inflammatory cytokine IL-1β. researchgate.net Furthermore, CATH-2 can neutralize the inflammatory effects of endotoxins like LPS, efficiently inhibiting the production of IL-1β and nitric oxide by macrophages stimulated with LPS. researchgate.netnih.gov This dual ability to recruit immune cells while dampening excessive pro-inflammatory responses highlights the sophisticated immunomodulatory role of these peptides. researchgate.net

Mechanisms of Cell Killing of Other Organisms

The microbicidal activity of CHP2 extends beyond bacteria to include other organisms such as fungi. nih.gov As shown in Table 1, CHP2 is effective at killing Candida albicans, a pathogenic yeast, with concentrations as low as 2-16 µg/ml causing a greater than 90% reduction in survival. nih.govnih.gov The mechanism is presumed to be similar to its antibacterial action, involving the permeabilization and disruption of the fungal cell membrane. cambridge.org

CHP2 also demonstrates activity against Mycoplasma gallisepticum, a bacterium that lacks a cell wall. semanticscholar.org This indicates that the peptide's mechanism of action is not solely dependent on interactions with peptidoglycan but likely involves direct disruption of the cell membrane itself.

While potent against microbial cells, an important characteristic of host defense peptides is their relative selectivity for microbial over host cells. Related chicken peptides, such as gallinacins, have been shown to exhibit less than 10% hemolysis at their microbicidal concentrations, indicating a degree of specificity that minimizes damage to the host's own cells. cambridge.org

Research Methodologies and Experimental Approaches for Studying Chicken Heterophil Peptide 2

Peptide Isolation and Purification Techniques

The initial challenge in studying CHP2 lies in obtaining a pure sample of the peptide. This is typically achieved through a multi-step process involving the extraction from avian sources followed by sophisticated purification methods.

The primary source for the extraction of CHP2 is avian heterophils, the avian equivalent of mammalian neutrophils. semanticscholar.org These cells are known to contain granules rich in antimicrobial peptides. semanticscholar.org A common method for harvesting these cells is through the induction of a sterile peritoneal exudate in chickens. bohrium.com This process involves injecting an irritant, which prompts a significant influx of heterophils into the peritoneal cavity. These cells can then be collected through lavage. cabidigitallibrary.org Once the heterophils are isolated, the granular contents, including CHP2, are released. The peptides are then extracted from these granules, often using an acetic acid solution. bohrium.com

Following the initial extraction, a combination of chromatographic and electrophoretic techniques is employed to purify CHP2 from other cellular components and peptides. Size-exclusion column chromatography is often used as an initial purification step to separate molecules based on their size. bohrium.com A more refined purification is achieved through high-pressure liquid chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC). bohrium.com This technique separates peptides based on their hydrophobicity, yielding a highly purified fraction of CHP2. The purity and molecular weight of the isolated peptide are then confirmed using methods such as mass spectrometry.

Gene Expression Analysis

Investigating the genetic regulation of CHP2 provides insights into its role in the immune response. Gene expression analysis focuses on quantifying the abundance of CHP2 messenger RNA (mRNA) in various tissues and under different conditions.

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a highly sensitive technique used to measure the amount of a specific mRNA sequence in a sample. To analyze the expression of the gene encoding CHP2, which is a type of avian β-defensin, total RNA is first extracted from chicken tissues or isolated heterophils. researchgate.net This RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for the qPCR reaction. nih.gov Specific primers, short DNA sequences that are complementary to the CHP2 gene, are designed to amplify this specific gene. nih.govcabidigitallibrary.org The amplification process is monitored in real-time, and the level of CHP2 mRNA is quantified relative to a housekeeping gene, which is a gene that is consistently expressed in all cells. nih.gov This allows for the comparison of CHP2 gene expression across different experimental groups. researchgate.net

Below is a table of representative primer sequences that can be used for the amplification of the avian β-defensin 2 gene.

Gene NamePrimer Sequence (5' to 3')Reference
Avian β-defensin 2 (Forward)CACTCCAGGTTTCTCCAGGGTT nih.gov
Avian β-defensin 2 (Reverse)CGAAGCAGCTTCCGACTTTGAT nih.gov
Avian β-defensin 2 (Forward)CCCACAGAGCATCCATGA cabidigitallibrary.org
Avian β-defensin 2 (Reverse)TTGCTGTTGTTGCAGGGTTG cabidigitallibrary.org

In situ hybridization (ISH) is a powerful technique that allows for the visualization of gene expression directly within the spatial context of tissues. cornell.edu This method utilizes a labeled nucleic acid probe, which is complementary to the CHP2 mRNA sequence. This probe is applied to thin sections of chicken tissue, where it hybridizes to the target mRNA. abcam.com The probe's label can then be detected, revealing the specific cells and anatomical locations where the CHP2 gene is being expressed. abcam.com This technique is invaluable for understanding the localized immune response and the specific cell types involved in the production of CHP2. General protocols for ISH in avian embryos and tissues can be adapted for the specific detection of CHP2 mRNA. ucl.ac.ukucl.ac.uk

In Vitro Assays for Biological Activity

Once purified, the biological functions of CHP2 are characterized through a variety of in vitro assays. These assays are designed to assess its antimicrobial properties and its effects on different cell types.

A primary function of CHP2 is its ability to kill a broad spectrum of pathogens. Its antimicrobial activity is tested against various Gram-positive and Gram-negative bacteria, as well as fungi. semanticscholar.org These assays typically involve incubating the pathogens with varying concentrations of CHP2 and then determining the number of surviving microorganisms. nih.gov The minimal inhibitory concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of the microbe, is a common metric used to quantify its antimicrobial potency. frontiersin.org

The following table summarizes the in vitro microbicidal activity of Chicken Heterophil Peptide 2 against a selection of avian and human pathogens.

PathogenActivityConcentration for >90% Reduction in Survival
Candida albicansEffective2-16 µg/ml
Salmonella enteritidisEffective2-16 µg/ml
Campylobacter jejuniEffective2-16 µg/ml
Bordetella aviumEffective≤ 16 µg/ml
Escherichia coliEffective≤ 16 µg/ml
Salmonella typhimuriumEffective≤ 16 µg/ml
Pasteurella multocidaIneffective at tested concentrationsNo 90% reduction at 16 µg/ml
Infectious Bronchitis VirusIneffectiveNo neutralization observed

Data compiled from Evans et al., 1995. nih.govnih.gov

To assess the potential cytotoxicity of CHP2 towards host cells, hemolytic assays are performed. cambridge.org These assays measure the ability of the peptide to lyse red blood cells. Purified CHP2 is incubated with a suspension of red blood cells, and the release of hemoglobin is measured spectrophotometrically. This provides an indication of the peptide's membrane-disrupting activity and its potential for causing damage to host tissues. cambridge.org

Antimicrobial Susceptibility Testing

A primary focus of CHP2 research is to determine its efficacy against various microbial pathogens. Antimicrobial susceptibility testing is fundamental to quantifying this activity. Common methodologies include broth microdilution assays, radial diffusion assays, and colorimetric assays to determine the peptide's minimum inhibitory concentration (MIC) or its direct microbicidal effects.

In these tests, purified or synthetic CHP2 is introduced to standardized concentrations of bacteria or fungi. The viability of the microorganisms is then assessed after an incubation period. Research has demonstrated that CHP2 exhibits broad-spectrum activity, effectively inhibiting or killing a range of pathogens. For instance, studies have shown that concentrations of 16 µg/ml or less of CHP2 can cause a greater than 90% reduction in the survival of several key pathogens. nih.govnih.gov However, its effectiveness varies depending on the target microorganism; for example, it has shown limited activity against Pasteurella multocida at similar concentrations. nih.govnih.govsemanticscholar.org

The following table summarizes the observed antimicrobial activity of CHP2 against selected pathogens based on published research findings.

PathogenTypeObserved EffectEffective Concentration (to achieve >90% reduction in survival)
Candida albicansFungusFungicidal≤ 16 µg/ml
Salmonella enteritidisGram-negative BacteriaBactericidal≤ 16 µg/ml
Campylobacter jejuniGram-negative BacteriaBactericidal≤ 16 µg/ml
Escherichia coliGram-negative BacteriaBactericidal≤ 16 µg/ml
Bordetella aviumGram-negative BacteriaBactericidal≤ 16 µg/ml
Pasteurella multocidaGram-negative BacteriaLimited ActivityIneffective at 16 µg/ml

Chemotaxis Assays

Chemotaxis assays are employed to determine if CHP2 can act as a chemoattractant, recruiting other immune cells to sites of infection. The avian heterophil, the cell type from which CHP2 is derived, is known to be responsive to various chemotactic signals, including bacterial components and host-derived factors. semanticscholar.org

Standard methods to evaluate heterophil chemotaxis, which can be adapted to study CHP2, include the use of a Boyden chamber. In this assay, a porous membrane separates two compartments. A suspension of heterophils is placed in the upper chamber, while the substance being tested for chemoattractant properties (e.g., CHP2) is placed in the lower chamber. The migration of heterophils across the membrane toward the test substance is quantified after incubation, typically by microscopy. Studies have demonstrated that chicken heterophils migrate towards factors generated by bacteria such as Staphylococcus aureus, indicating that peptides released during this interaction could play a role in amplifying the immune response. semanticscholar.orgfao.org

Cell Culture Models for Immunomodulatory Studies

To investigate the immunomodulatory functions of CHP2 beyond its direct antimicrobial action, researchers utilize various avian cell culture models. mdpi.com These in vitro systems allow for controlled experiments to measure the peptide's effect on immune cell function and signaling pathways.

Commonly used models include:

Primary Heterophil Cultures: Heterophils are isolated from peripheral blood to study cellular responses like oxidative burst and changes in gene expression. usda.gov

Macrophage Cell Lines: Avian macrophage-like cell lines (e.g., HD11) are used to study the peptide's influence on phagocytosis and the production of key immune signaling molecules. mdpi.com

Peripheral Blood Mononuclear Cells (PBMCs): This mixed population of lymphocytes and monocytes provides a model to assess the broader impact of CHP2 on cytokine and chemokine expression. mdpi.comusda.gov

In these models, cells are stimulated with CHP2, often in the presence or absence of a microbial trigger like lipopolysaccharide (LPS). The cellular response is then measured using techniques such as quantitative PCR (qPCR) to assess the transcription of genes for pro-inflammatory cytokines (e.g., Interleukin-1β, Interleukin-6) and chemokines (e.g., CXCLi2), or through ELISA to quantify the secretion of these proteins. usda.govnih.gov

In Vivo Avian Models

While in vitro studies provide valuable mechanistic data, in vivo avian models are essential for understanding the physiological relevance of CHP2 in a whole-organism context.

Methodologies for Assessing Peptide Function in Live Chickens

Several methodologies are used to assess the function and efficacy of CHP2 within these in vivo models:

Bacterial Load Quantification: A primary outcome measure is the enumeration of bacterial colony-forming units (CFUs) in various organs and tissues, such as the liver, spleen, and cecum. A significant reduction in bacterial load in the peptide-treated group indicates effective antimicrobial activity in vivo. usda.govfrontiersin.org

Histopathology: Tissue samples are collected and examined microscopically to assess the degree of inflammation and pathological damage caused by the infection. Reduced tissue damage in treated birds suggests a protective effect. frontiersin.org

Immune Cell Infiltration: Tissues can be analyzed to quantify the infiltration of immune cells, particularly heterophils, to the site of infection.

Gene Expression Analysis: The expression of key immune-related genes (e.g., cytokines, chemokines) in tissues like the spleen or intestine can be measured to understand the immunomodulatory effects of the peptide during an active infection.

Survival Rate Monitoring: In severe disease models, the survival rate of the chickens is monitored over time as a definitive measure of the peptide's protective capabilities. frontiersin.org

Synthetic Peptide and Recombinant Protein Applications in Research

The acquisition of sufficient quantities of pure CHP2 is crucial for conducting rigorous scientific research. While the peptide can be isolated from natural sources (i.e., chicken heterophil granules), this process can be complex and yield limited amounts. bohrium.comoup.com Consequently, modern research predominantly relies on chemically synthesized peptides and, to a lesser extent, recombinant protein expression systems.

Solid-phase peptide synthesis allows for the production of highly pure CHP2 in quantities sufficient for extensive in vitro and in vivo experimentation. This approach also provides the flexibility to create modified versions of the peptide—for example, by substituting specific amino acids—to investigate structure-function relationships, enhance stability, or improve antimicrobial potency. frontiersin.org The use of synthetic peptides ensures a consistent and reproducible product, which is essential for standardizing experimental conditions and comparing results across different studies. This methodology has been pivotal in exploring the therapeutic potential of CHP2 and its derivatives as alternatives to conventional antibiotics. frontiersin.org

Design and Production of Synthetic CHP-2 and Derivatives

The study of this compound (CHP-2) and its functional attributes necessitates the production of the peptide in a pure and homogenous form, which is often achieved through chemical synthesis. Solid-phase peptide synthesis (SPPS) is a standard method employed for this purpose. This technique allows for the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. The process is automated and enables the production of peptides with a defined sequence.

To investigate the roles of specific amino acid residues in the peptide's activity, synthetic derivatives of CHP-2 are designed and produced. This can involve several strategies:

Alanine (B10760859) Scanning Mutagenesis: In this approach, individual amino acid residues in the CHP-2 sequence are systematically replaced with alanine. The resulting synthetic peptide analogs are then tested for their biological activity. A significant change in activity upon replacement of a particular residue points to its importance in the peptide's function. For instance, the substitution of a key lysine (B10760008) residue in avian β-defensin 2 (AvBD2) with alanine resulted in a dramatic decrease in its antimicrobial activity, highlighting the critical role of this specific amino acid. nih.gov

Truncation: Derivatives of CHP-2 can be created by systematically removing amino acids from the N-terminus or C-terminus. This helps to identify the minimal sequence required for its biological activity.

Amino Acid Substitution: Specific amino acids can be replaced with other natural or unnatural amino acids to probe the effects of properties like charge, hydrophobicity, and steric bulk on the peptide's function. For example, in studies of other antimicrobial peptides, increasing the cationicity through amino acid substitution has been explored to enhance antimicrobial potency. nih.gov

Enantiomeric Synthesis: The synthesis of an all-D-amino acid version of CHP-2 (its enantiomer) can help determine if the peptide's target is chiral, such as a specific protein receptor. If the L- and D-forms of the peptide exhibit similar activity, it suggests that the mechanism of action is likely membrane disruption rather than interaction with a specific chiral target. nih.govnih.gov

The successful synthesis and purification of CHP-2 and its derivatives are typically confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the high purity and correct molecular weight of the synthetic peptides.

Table 1: Examples of Synthetic Derivatives of Avian Antimicrobial Peptides and Their Intended Purpose

Derivative TypeModification ExamplePurpose of Modification
Alanine Scan Lysine to Alanine substitutionTo identify the functional importance of specific amino acid residues.
Truncation C-terminal or N-terminal deletionsTo determine the minimal active domain of the peptide.
Substitution Replacement with charged or hydrophobic residuesTo investigate the role of cationicity and hydrophobicity in activity.
Enantiomer Synthesis with all D-amino acidsTo determine if the peptide's target is chiral.

Utility in Structure-Function Relationship Studies

The availability of synthetic CHP-2 and its derivatives is crucial for conducting detailed structure-function relationship studies. These investigations aim to correlate the three-dimensional structure of the peptide with its biological activity.

A key technique in this area is Nuclear Magnetic Resonance (NMR) spectroscopy . NMR is used to determine the three-dimensional structure of peptides in solution, which can provide insights into how CHP-2 interacts with bacterial membranes or other targets. For example, NMR studies of the avian β-defensin AvBD2 revealed a three-stranded antiparallel β-sheet structure. nih.govnih.gov Such structural information is vital for understanding the spatial arrangement of amino acid residues that are critical for its function.

The functional consequences of the structural modifications in synthetic CHP-2 derivatives are assessed using a variety of biological assays . These include:

Antimicrobial Assays: The minimum inhibitory concentration (MIC) of the synthetic peptides is determined against a panel of pathogenic bacteria and fungi to quantify their antimicrobial potency. nih.govnih.gov

Membrane Permeabilization Assays: These assays, using fluorescent dyes, can determine the ability of CHP-2 and its derivatives to disrupt bacterial membranes. This helps to elucidate the mechanism of action.

Hemolysis Assays: The lytic activity of the peptides against red blood cells is measured to assess their cytotoxicity and selectivity for microbial cells over host cells.

Molecular dynamics simulations can also be employed to complement experimental data, providing theoretical insights into the peptide's behavior and interaction with membranes at an atomic level. nih.gov These computational studies can help in the rational design of new peptide derivatives with potentially enhanced activity or stability.

Table 2: Experimental Approaches for Structure-Function Analysis of Avian Antimicrobial Peptides

Experimental ApproachTechnique/AssayInformation Gained
Structural Analysis NMR SpectroscopyThree-dimensional structure of the peptide in solution.
Functional Analysis Antimicrobial Assays (e.g., MIC)Potency and spectrum of antimicrobial activity.
Mechanism of Action Membrane Permeabilization AssaysAbility to disrupt microbial cell membranes.
Cytotoxicity Hemolysis AssaysLytic activity against host cells.
Computational Analysis Molecular Dynamics SimulationsTheoretical insights into peptide-membrane interactions.

Comparative Analysis and Evolutionary Perspectives of Chicken Heterophil Peptide 2

Comparison with Other Avian Beta-Defensins (e.g., Gallinacin-2, Gallinacin-3)

CHP2 is part of a larger family of antimicrobial peptides in chickens, which includes other notable gallinacins like Gallinacin-2 and Gallinacin-3. researchgate.netmdpi.com While they share the general classification of beta-defensins, they exhibit distinct functional profiles and expression patterns. nih.govuniprot.org

The primary function of these peptides is to provide a first line of defense against invading pathogens. However, their effectiveness against different types of microbes varies. CHP2 (Gallinacin-1 alpha) demonstrates a broad spectrum of antimicrobial activity. It is potent against the Gram-negative bacterium Escherichia coli, the Gram-positive bacterium Listeria monocytogenes, and the fungus Candida albicans. uniprot.orgsemanticscholar.orgebi.ac.uk Studies have also confirmed its efficacy in reducing the survival of Candida albicans, Salmonella enteritidis, and Campylobacter jejuni. nih.govnih.gov

Gallinacin-2 is also a potent antibacterial agent against both Gram-negative (E. coli) and Gram-positive (L. monocytogenes) bacteria but notably lacks antifungal activity against C. albicans. semanticscholar.orguniprot.org In contrast, Gallinacin-3's antimicrobial role is linked more to epithelial defense. nih.govnih.govasm.org While CHP2 and Gallinacin-2 are primarily found in heterophils and bone marrow cells, Gallinacin-3 is strongly expressed in epithelial tissues such as the tongue, trachea, and bursa of Fabricius. nih.govuniprot.orgasm.org This difference in tissue expression suggests a specialization in their defensive roles, with CHP2 and Gallinacin-2 acting as circulating defenders while Gallinacin-3 serves as a stationary guard at mucosal surfaces.

PeptideAlternative Name(s)Primary LocationAntimicrobial Spectrum
Chicken Heterophil Peptide 2 (CHP2)Gallinacin-1 alpha, Gal-1 alpha, AvBD1Heterophil granules, Bone marrowGram-positive bacteria (L. monocytogenes), Gram-negative bacteria (E. coli, S. enteritidis, C. jejuni), Fungi (C. albicans)
Gallinacin-2Gal-2, AvBD2Heterophil granules, Bone marrow, Lung, TestisGram-positive bacteria (L. monocytogenes), Gram-negative bacteria (E. coli). Lacks activity against C. albicans.
Gallinacin-3Gal-3, AvBD3Epithelial tissues (Tongue, Trachea, Bursa of Fabricius)Associated with epithelial defense; expression is inducible by infection.

Evolutionary Conservation and Divergence of Heterophil Peptides Across Avian Species

The avian beta-defensin gene cluster is a dynamic region of the genome, shaped by evolutionary pressures. nih.gov In birds, this cluster contains 13 subfamilies of beta-defensin genes (AvBDs). nih.govresearchgate.net Some of these, such as AvBDs 2, 4, 5, 6, 8, 9, 10, 12, and 13, are highly conserved as single-copy orthologs across a wide range of avian species, indicating their essential, long-standing roles in the avian immune system. nih.gov

However, other subfamilies, including AvBD1 (which encompasses CHP2/Gallinacin-1) and AvBD3 (Gallinacin-3), show more evolutionary flux. nih.govresearchgate.net These gene subfamilies are prone to gene duplication and pseudogenization (gene loss) events within specific avian lineages. This suggests that while a core set of defensins is maintained, other defensins like CHP2 are part of a more adaptable component of the immune system, evolving in response to the specific pathogens encountered by different bird species. nih.gov The evolution of these peptides is driven by a balance of negative selection, which preserves the functionally critical amino acid residues, and episodic positive selection, which promotes diversification at specific sites to counter rapidly evolving pathogens. nih.govresearchgate.net

Phylogenetic Relationship to Mammalian Defensins

Defensins represent an ancient form of innate immunity in vertebrates. nih.gov The defensin (B1577277) superfamily is divided into three main subfamilies: alpha (α), beta (β), and theta (θ). researchgate.net Interestingly, only beta-defensins have been identified in birds, which has led to the hypothesis that the β-defensin family is the most ancestral of the three. asm.orgnih.gov

Avian beta-defensins, including CHP2, and mammalian beta-defensins are thought to have evolved from a common ancestral gene. researchgate.net They share the characteristic six-cysteine motif and a similar three-dimensional folding pattern, which underscores their shared ancestry. nih.govresearchgate.net While the α-defensins found in many mammals are believed to have evolved from β-defensin genes through gene duplication and subsequent divergence, this evolutionary leap does not appear to have occurred in the avian lineage. nih.gov The evolutionary path of mammalian defensins has been marked by rapid divergence driven by positive selection, allowing for adaptation to diverse pathogenic threats. nih.gov In contrast, the avian defensin repertoire, while also subject to selection, has remained exclusively within the beta-defensin family, diversifying through mechanisms like gene duplication and loss to adapt to its own unique ecological and pathogenic challenges. nih.govuu.nl

Future Research Directions and Open Questions

Elucidation of Novel Biological Functions

The focus on the direct microbicidal activity of CHP2 has left its other potential biological roles largely unexplored. Future research should investigate the hypothesis that, like other defensins, CHP2 is a multifunctional effector molecule. mdpi.comnih.gov

Immunomodulation: A significant open question is whether CHP2 possesses immunomodulatory capabilities. nih.gov Many mammalian defensins and other avian host defense peptides can influence the immune response by acting as chemoattractants for cells like monocytes and T-lymphocytes, inducing cytokine and chemokine production, and promoting the transition from innate to adaptive immunity. nih.govnih.govmdpi.comubc.ca Future studies should use chicken immune cell cultures to determine if CHP2 can modulate the expression of key cytokines (e.g., Interleukin-1β, Interleukin-6, Interleukin-10), stimulate immune cell migration, or influence the differentiation of dendritic cells. tandfonline.comarccjournals.comresearchgate.net

Wound Healing and Tissue Repair: Some host defense peptides contribute to wound healing and angiogenesis. researchgate.net Investigating whether CHP2 can stimulate the proliferation and migration of chicken fibroblasts and epithelial cells in vitro would be a critical first step in exploring a potential role in tissue repair, which is vital in mucosal tissues like the intestine following pathogenic challenge.

Reproductive Biology: Avian defensins are expressed in male and female reproductive organs, suggesting a possible role in reproductive success beyond simple antimicrobial protection. mdpi.com Future research could explore the expression patterns of CHP2 in reproductive tissues and its potential effects on sperm function or the local immune environment of the oviduct.

Advanced Mechanistic Studies

The presumed mechanism of action for CHP2 involves the electrostatic attraction to negatively charged microbial membranes, leading to disruption and cell death. cambridge.org However, the precise biophysical interactions remain poorly defined. Advanced studies are needed to move from this general model to a detailed molecular understanding.

Peptide-Membrane Interaction: High-resolution structural and biophysical techniques are required to elucidate how CHP2 disrupts target membranes. Nuclear Magnetic Resonance (NMR) spectroscopy, as used on the related chicken AvBD2, can determine the three-dimensional structure of CHP2 and identify key residues involved in its function. nih.govnih.gov Techniques like circular and linear dichroism can reveal changes in the peptide's secondary structure and orientation as it binds to model membranes composed of different phospholipids. nih.govnih.gov

Visualization of Mechanism: Advanced microscopy offers the ability to directly visualize the effects of CHP2 on microbial cells. nih.gov Live-cell imaging using fluorescently labeled CHP2 could track its localization, while techniques like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) could reveal detailed changes to the bacterial cell surface morphology, such as pore formation or membrane thinning, in real-time. nih.govucdavis.edumdpi.com

Computational Modeling: Molecular dynamics simulations can provide powerful insights into the peptide-lipid interactions at an atomic level. frontiersin.org Creating computational models of CHP2 interacting with simulated bacterial membranes (both Gram-positive and Gram-negative) could predict its binding orientation, depth of insertion, and the specific lipids it preferentially interacts with, guiding further experimental work. researchgate.net

Intracellular Targets: While the primary target is believed to be the cell membrane, the possibility of intracellular targets should not be dismissed, as has been suggested for some ostrich defensins that may interact with DNA. nih.gov Future studies could use labeled CHP2 in conjunction with cell fractionation and proteomics to identify any potential binding partners within the bacterial cell.

Development of Innovative Research Tools and Models

Progress in understanding CHP2's full potential is limited by the available research models. The development and application of more sophisticated tools are essential for the next generation of discoveries.

Physiologically Relevant In Vitro Models: A major advance is the creation of 3D intestinal organoid models, or "mini-guts," for chickens. ed.ac.ukresearchgate.netnih.gov These organoids contain multiple intestinal cell types, including epithelial and immune cells, and possess an accessible apical-out orientation. wattagnet.comnih.gov They provide a powerful platform to study the effects of CHP2 on gut health, host-pathogen interactions, and immunomodulatory responses in a complex, tissue-like environment, reducing the reliance on live animal trials. nih.gov

Genetic and In Vivo Models: The use of advanced intercross chicken lines allows for the mapping of genomic regions that control heterophil function. nih.gov These models could be used to investigate the genetic regulation of CHP2 expression and its correlation with disease resistance phenotypes. Furthermore, the development of gene-editing techniques like CRISPR/Cas9 in chicken cells could enable the creation of cell lines or potentially even bird models with modified CHP2 expression to definitively study its role in vivo.

High-Throughput Screening and Discovery: Innovative screening platforms can accelerate the discovery of new functions and applications. For instance, developing high-throughput assays using the CHP2 gene promoter linked to a reporter system (e.g., luciferase) could be used to screen for small molecules or feed additives that enhance endogenous CHP2 expression. mdpi.com Additionally, the field of "molecular paleontology," which uses computational methods to resurrect antimicrobial peptide sequences from extinct organisms, offers a novel approach to discovering and designing new, highly effective defensin (B1577277) variants. acs.org

Q & A

Q. What are the key functional assays for evaluating Chicken Heterophil Peptide 2 activity in innate immunity studies?

Methodological Answer: Standard assays include phagocytosis (measuring bacterial uptake via flow cytometry), bactericidal activity (colony-forming unit assays), oxidative burst (dihydrorhodamine-123 fluorescence), and extracellular trap (ET) generation (DNA release quantification via fluorometry or microscopy). These assays should include controls for baseline heterophil activity and pathogen-specific stimuli (e.g., Salmonella enteritidis) .

Q. How do genetic factors influence heterophil function in chicken immunity?

Methodological Answer: Genome-wide SNP analysis in advanced intercross chicken lines (e.g., broiler × Leghorn) identifies loci like SAL1 and SLC11A1, which regulate ETosis and phagocytosis. Use fine-mapping and RNA sequencing to prioritize candidate genes (e.g., SIVA1 for apoptosis-linked ET mechanisms). Validate findings using heterophils from genetically distinct lines .

Q. What is the role of extracellular traps (ETs) in heterophil-mediated pathogen resistance?

Methodological Answer: ETs trap and kill pathogens via DNA-histase networks. Quantify ET production using Sytox Green staining and correlate with bacterial clearance rates. Investigate regulatory pathways (e.g., CD27/Siva-1 apoptosis signaling) using inhibitors (e.g., caspase blockers) to dissect ETosis mechanisms .

Advanced Research Questions

Q. How can researchers resolve batch-to-batch variability in synthetic this compound for reproducible assays?

Methodological Answer: Request peptide content analysis (HPLC/MS) and TFA removal validation (<1% residual) from synthesis providers. Include internal controls (e.g., a reference peptide batch) in each experiment. For sensitive bioassays, normalize peptide concentrations using spectrophotometry (A280 nm) and account for salt/water content variations .

Q. What experimental designs address contradictory findings in heterophil peptide mechanisms (e.g., dual roles of SLC11A1 in phagocytosis vs. bacterial growth inhibition)?

Methodological Answer: Use conditional knockdown models (e.g., CRISPR/Cas9 in heterophils) to isolate SLC11A1’s phagocytic role from its metal-ion transport function. Pair with time-course infections to differentiate early-phase phagocytosis from late-phase bacterial suppression. Replicate experiments in SLC11A1-null avian cell lines .

Q. How should researchers analyze multi-omics data to study this compound’s immunomodulatory pathways?

Methodological Answer: Integrate RNA-seq (gene expression), proteomics (e.g., LC-MS/MS for protein quantification), and CETSA (thermal proteome profiling) to identify interaction networks. Use pathway enrichment tools (e.g., STRING, DAVID) and validate with ITDR (isothermal dose-response) assays for target engagement .

Q. What statistical approaches mitigate uncertainty in peptide quantification and functional data interpretation?

Q. How to validate conflicting hypotheses about heterophil peptide-induced cell death pathways (e.g., apoptosis vs. NETosis)?

Methodological Answer: Use multiplexed flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis. Combine with DNase I treatment to confirm ET-specific DNA release. Conduct transcriptomic profiling of key regulators (e.g., caspase-3 for apoptosis, PAD4 for NETosis) across stimulation conditions .

Tables for Key Findings

Gene/Pathway Function in Heterophils Associated Assay Reference
SIVA1Regulates ETosis via CD27 apoptosisCaspase inhibition assays
SLC11A1Mediates phagocytosis and metal transportSalmonella clearance assays
SAL1 locusLinked to ET generation capacitySNP fine-mapping

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.